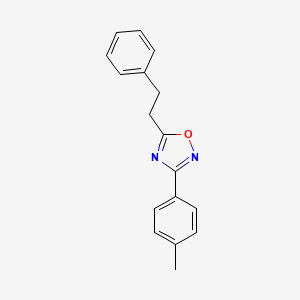![molecular formula C20H15NO3S B5713293 5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It belongs to the class of thieno[2,3-d][1,3]oxazine derivatives, which have been shown to possess a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. It has also been shown to interact with various molecular targets such as tubulin, DNA, and histone deacetylase.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, reduce oxidative stress and inflammation in the brain, and suppress the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one in lab experiments is its broad range of pharmacological activities. It can be used to study various diseases such as cancer, inflammation, and neurological disorders. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one. One of the directions is the development of more potent and selective derivatives with improved pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and molecular targets will provide valuable insights into its pharmacological activities and facilitate the development of novel therapeutics.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been reported in various literature sources. One of the most common methods involves the reaction of 2-(2-methylphenyl)thiophene-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then cyclized with triethylamine and chloroacetyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-cancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2-(2-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-12-5-3-4-6-15(12)18-21-19-17(20(22)24-18)16(11-25-19)13-7-9-14(23-2)10-8-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPSBRKIIGRDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=CS3)C4=CC=C(C=C4)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)



![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)